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2,2,6,6-tetramethylcyclohexan-1-ol

Cat. No.: B3386050
CAS No.: 6948-41-0
M. Wt: 156.26 g/mol
InChI Key: CRVSVXOGJXPOSY-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Cyclohexanol (B46403) Frameworks in Synthetic Chemistry

Highly substituted cyclohexanol and cyclohexanone (B45756) frameworks are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. beilstein-journals.orgmdpi.com The stereoselective synthesis of these carbocyclic structures is a key objective in organic chemistry, as the spatial arrangement of substituents dramatically impacts the biological activity and physical properties of the target molecules. beilstein-journals.orgsapub.org

The synthesis of these complex frameworks often involves sophisticated chemical strategies. Cascade reactions, such as the double Michael addition, have been employed to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Furthermore, Diels-Alder reactions utilizing hindered dienes and dienophiles have proven effective in creating sterically congested cyclohexene (B86901) precursors, which can then be stereoselectively functionalized to yield the desired cyclohexanols. researchgate.net The development of these synthetic methodologies highlights the demand for efficient routes to access structurally diverse and complex cyclic systems. These frameworks are not only of academic interest but also have practical applications; for instance, substituted cyclohexane (B81311) derivatives are being investigated for their olfactory properties in the fragrance industry. researchgate.net

Evolution of Research on Sterically Hindered Cyclic Alcohols

The study of sterically hindered alcohols has provided deep insights into the influence of steric effects on chemical reactivity and intermolecular interactions. Steric hindrance arises when the size of groups within a molecule prevents chemical reactions that are observed in related molecules with smaller groups. sapub.org In the case of 2,2,6,6-tetramethylcyclohexan-1-ol, the four methyl groups flanking the hydroxyl group create a sterically crowded environment.

This high degree of substitution is expected to significantly decrease the ability of the alcohol to self-associate through hydrogen bonding, a phenomenon observed in other highly hindered secondary and tertiary alcohols. capes.gov.br Research on sterically hindered non-nucleophilic bases, such as 2,2,6,6-tetramethylpiperidine, has demonstrated the profound impact of steric bulk on basicity and nucleophilicity. chemicalbook.com While amines and alcohols are different functional groups, the principles of how steric hindrance modulates reactivity are transferable. The bulky substituents shield the functional group, hindering its ability to participate in reactions like nucleophilic attack or deprotonation of other molecules, while its own deprotonation remains feasible. The conformational analysis of substituted cyclohexanes further reveals that bulky substituents dictate the most stable chair conformation, often adopting an equatorial position to minimize unfavorable 1,3-diaxial interactions. sapub.org

Research Gaps and Future Perspectives for this compound Studies

Despite the general interest in sterically hindered molecules and substituted cyclohexanes, dedicated research focusing specifically on the synthesis, reactivity, and application of this compound appears to be limited. The primary literature contains extensive work on related structures, such as its precursor ketone, 2,2,6,6-tetramethylcyclohexanone (B74775), and the analogous sterically hindered base, 2,2,6,6-tetramethylpiperidine. chemicalbook.comnih.gov There is also research on the synthesis of the related compound 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. google.comnih.gov However, detailed investigations into the unique properties and potential applications of this compound itself are not widely reported.

This represents a clear research gap and an opportunity for future investigations. Potential areas of study could include:

Novel Synthetic Routes: Developing more efficient and scalable syntheses for this compound and its derivatives.

Reactivity Studies: Exploring its utility as a bulky chiral auxiliary or as a non-nucleophilic proton source in specific organic transformations. Its hindered nature could lead to unique selectivity in reactions.

Conformational and Spectroscopic Analysis: Detailed experimental and computational studies to fully characterize its conformational preferences and spectroscopic signatures.

Materials Science Applications: Investigating its potential as a building block for novel polymers or liquid crystals, where its rigid and bulky structure could impart interesting material properties.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing and sterically encumbered molecule.

Chemical Compound Data

Below are tables detailing the properties of this compound and its related ketone precursor.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₁₀H₂₀O nih.gov
Molecular Weight 156.26 g/mol nih.gov

Table 2: Properties of 2,2,6,6-Tetramethylcyclohexanone

Property Value
IUPAC Name 2,2,6,6-tetramethylcyclohexan-1-one nih.gov
Molecular Formula C₁₀H₁₈O nih.gov
Molecular Weight 154.25 g/mol nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B3386050 2,2,6,6-tetramethylcyclohexan-1-ol CAS No. 6948-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)6-5-7-10(3,4)8(9)11/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVSVXOGJXPOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288408
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-41-0
Record name NSC55768
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6,6-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,6,6 Tetramethylcyclohexan 1 Ol and Its Precursor, 2,2,6,6 Tetramethylcyclohexanone

Conventional Chemical Synthesis Routes

Conventional laboratory and industrial-scale synthesis of 2,2,6,6-tetramethylcyclohexan-1-ol predominantly starts from its ketone precursor. The choice of synthetic route often depends on the desired stereoselectivity and the scale of the reaction.

Reduction of 2,2,6,6-Tetramethylcyclohexanone (B74775)

The conversion of 2,2,6,6-tetramethylcyclohexanone to the corresponding alcohol is a key transformation. This is typically achieved through hydride reductions or catalytic hydrogenation, with the steric bulk of the ketone playing a crucial role in the stereochemical outcome of the reaction.

The reduction of unsymmetrical ketones like 2,2,6,6-tetramethylcyclohexanone with hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can lead to the formation of two diastereomeric alcohols. vaia.com The hydride ion can attack the planar carbonyl group from either face, leading to a mixture of products. The ratio of these products is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds. vaia.comorganicchemistrydata.org Due to its high reactivity, it is typically used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). vaia.com In contrast, sodium borohydride is a milder reducing agent and can be used in protic solvents such as methanol (B129727) or ethanol. libretexts.orgbethunecollege.ac.in

The stereoselectivity of these reductions in substituted cyclohexanones is a well-studied area. For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol has been shown to predominantly yield the axial alcohol. uniurb.it This outcome is influenced by factors such as the solvent and the potential for epimerization of the starting ketone. The steric hindrance in 2,2,6,6-tetramethylcyclohexanone is expected to significantly direct the incoming hydride to the less hindered face of the carbonyl group.

Table 1: Comparison of Hydride Reducing Agents

ReagentFormulaReactivityTypical Solvents
Lithium Aluminum HydrideLiAlH₄HighDiethyl ether, THF
Sodium BorohydrideNaBH₄ModerateMethanol, Ethanol

Catalytic hydrogenation offers an alternative route to reduce ketones to alcohols. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts for ketone hydrogenation include platinum, palladium, and rhodium. matthey.comiitm.ac.infuture4200.com The reaction is typically carried out by dissolving the ketone in a suitable solvent and exposing it to hydrogen gas under pressure in the presence of the catalyst.

The hydrogenation of cyclohexanone (B45756) and its derivatives has been studied over various catalysts. For example, the hydrogenation of cyclohexanone over platinum-tin (Pt-Sn) alloy catalysts has been shown to produce cyclohexanol (B46403) at temperatures between 325–400 K. nih.gov The stereoselectivity of catalytic hydrogenation is often governed by the adsorption of the substrate on the catalyst surface. The molecule typically adsorbs on the less sterically hindered face, leading to the addition of hydrogen from that side. organic-chemistry.org

For highly substituted ketones like 2,2,6,6-tetramethylcyclohexanone, the steric hindrance would be a dominant factor in determining the stereochemical outcome. Rhodium-based catalysts, such as those derived from (Cyclohexyl-CAAC)Rh(COD)Cl, have been shown to be effective for the selective hydrogenation of aromatic ketones. tcichemicals.com While specific studies on the catalytic hydrogenation of 2,2,6,6-tetramethylcyclohexanone are not extensively documented, the general principles suggest that the choice of catalyst and reaction conditions can be tuned to achieve desired selectivity. sigmaaldrich.com For instance, selective hydrogenation of phenol (B47542) to cyclohexanone has been achieved using a dual-supported palladium-Lewis acid catalyst, which inhibits the over-reduction to cyclohexanol. nih.gov

Table 2: Common Catalysts for Ketone Hydrogenation

CatalystCommon SupportTypical Application
Platinum (Pt)Carbon, Silica, AluminaGeneral ketone hydrogenation
Palladium (Pd)Carbon, AluminaSelective hydrogenation
Rhodium (Rh)-Hydrogenation of aromatic ketones

Organometallic Additions to 2,2,6,6-Tetramethylcyclohexanone

The formation of tertiary alcohols from ketones can be achieved through the addition of organometallic reagents. These reagents act as carbon nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond.

Grignard reagents, with the general formula R-Mg-X, are widely used for the synthesis of alcohols from ketones. bethunecollege.ac.inmasterorganicchemistry.com For example, the reaction of methylmagnesium bromide with cyclohexanone yields 1-methylcyclohexanol. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition of the Grignard reagent to the carbonyl group, followed by an acidic workup to protonate the resulting alkoxide. vaia.com

The significant steric hindrance around the carbonyl group in 2,2,6,6-tetramethylcyclohexanone presents a major challenge for the addition of Grignard reagents. The bulky methyl groups impede the approach of the nucleophile. While general Grignard reactions with ketones are well-established, specific examples with 2,2,6,6-tetramethylcyclohexanone are less common in the literature, likely due to low reactivity or the preference for side reactions such as enolization. The success of such reactions would heavily depend on the size of the Grignard reagent and the reaction conditions.

Organolithium reagents (R-Li) are another class of powerful nucleophiles that add to ketones to form alcohols. libretexts.org They are generally more reactive than Grignard reagents. organicchemistrydata.org The addition of an organolithium reagent to a ketone follows a similar mechanism to that of a Grignard reagent, resulting in the formation of a tertiary alcohol after workup. masterorganicchemistry.com

The high reactivity of organolithium reagents might offer an advantage in overcoming the steric hindrance of 2,2,6,6-tetramethylcyclohexanone. However, their high basicity can also lead to competing deprotonation at the alpha-carbon, resulting in the formation of an enolate rather than the desired addition product. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents. uniurb.it Specific studies on the addition of organolithium reagents to 2,2,6,6-tetramethylcyclohexanone would be necessary to determine the feasibility and outcome of such reactions.

Cyclization and Functionalization Strategies

The construction of the 2,2,6,6-tetramethylcyclohexanone carbon skeleton can be approached through the cyclization of acyclic precursors. A prominent industrial route involves the self-condensation of acetone (B3395972). Under basic or acidic catalysis, acetone undergoes a series of aldol (B89426) reactions and condensations to produce intermediates like mesityl oxide and phorone. mdpi.com

Phorone (2,6-dimethyl-2,5-heptadien-4-one) can undergo an internal Michael cyclization to form isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). mdpi.com Isophorone is a key intermediate as it already contains one of the gem-dimethyl groups and the six-membered ring. The synthesis of the fully methylated ketone from this point requires subsequent alkylation steps.

Another fundamental ring-forming strategy in organic chemistry is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. libretexts.orgmasterorganicchemistry.com In principle, a suitably substituted Michael acceptor, such as mesityl oxide, could react with an enolate to build the cyclohexenone ring. The challenge lies in using precursors that lead to the specific tetramethyl substitution pattern.

The general scheme starting from acetone can be summarized as follows:

Acetone Self-Condensation: Produces key intermediates like mesityl oxide and phorone. mdpi.comprepchem.com

Cyclization: Phorone cyclizes to isophorone. mdpi.com

Functionalization: The resulting cyclohexenone (isophorone) must then be subjected to further methylation and reduction of the double bond to achieve the final saturated ketone structure.

Alkylation and Methylation Approaches for Sterically Hindered Cyclohexanes

The introduction of the four methyl groups at the C2 and C6 positions of a cyclohexanone ring is a significant synthetic challenge due to immense steric hindrance. The most common method is the sequential alkylation of a cyclohexanone enolate with a methylating agent, such as methyl iodide.

The process involves treating the ketone with a strong base to form an enolate, which then acts as a nucleophile to attack the methyl halide. researchgate.net However, achieving exhaustive methylation to create two quaternary centers adjacent to the carbonyl is difficult.

Alkylation StageKey ChallengeControlling Factor
MonomethylationRegioselectivity (for unsymmetrical ketones)Kinetic vs. Thermodynamic enolate formation
Dimethylation (gem-dimethyl)Increasing steric hindranceStrength of base and reactivity of electrophile
Tri- and Tetra-methylationSevere steric hindrance preventing enolate formation and/or nucleophilic attackForcing reaction conditions, alternative synthetic routes

The principle relies on kinetic control, where the major product is derived from the most stable transition state. researchgate.net For conformationally rigid cyclohexanones, alkylation tends to occur from the axial direction. As more methyl groups are added, the energy required to form the necessary planar enolate and for the subsequent alkylation step increases dramatically. The steric bulk of the existing methyl groups shields the alpha-protons, making their abstraction by a base more difficult, and also hinders the approach of the electrophile. This often leads to incomplete methylation or requires forcing conditions that may cause side reactions.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a powerful and green alternative for the synthesis of this compound, specifically through the highly selective reduction of the ketone precursor. This approach addresses the challenge of controlling the stereochemistry of the resulting alcohol.

Stereoselective Bioreductions of Cyclic Ketones and Enones

The reduction of the prochiral 2,2,6,6-tetramethylcyclohexanone to its corresponding alcohol can be achieved with high stereoselectivity using enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). libretexts.orgsigmaaldrich.com These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the transfer of a hydride from the cofactor to the carbonyl carbon. organic-chemistry.org

While many ketones can be reduced, sterically demanding or "bulky-bulky" ketones like the tetramethyl derivative pose a significant challenge for natural enzymes due to the restricted space in their active sites. libretexts.orgacs.org However, numerous KREDs have been identified that can accommodate such substrates, producing the chiral alcohol with high enantiomeric excess. youtube.com The reaction is highly specific, often yielding one enantiomer of the alcohol almost exclusively.

Engineered Enzyme Systems for Enhanced Diastereoselectivity and Enantioselectivity

To overcome the limitations of wild-type enzymes with bulky substrates, protein engineering has become a crucial tool. acs.org Techniques like site-directed mutagenesis allow researchers to rationally modify the amino acid sequence of an enzyme. masterorganicchemistry.comnih.gov By mutating residues that line the substrate-binding pocket, scientists can create more space to better accommodate sterically hindered ketones. mdpi.comacs.org

Engineering StrategyPurposeExample Outcome
Site-Directed MutagenesisExpand the substrate binding pocketIncreased activity towards bulky ketones mdpi.com
Directed EvolutionScreen for mutants with improved propertiesEnhanced thermostability and activity google.com
Cofactor Binding Site MutationChange preference from expensive NADPH to cheaper NADHImproved process economics

This targeted engineering can dramatically improve an enzyme's performance. For instance, mutating a large amino acid residue like tyrosine to a smaller one like alanine (B10760859) can open up the active site, while introducing new hydrogen bonds can enhance thermostability. google.com These engineered KREDs and ADHs not only show higher activity but can also exhibit inverted or enhanced enantioselectivity, providing access to specific stereoisomers of this compound that are difficult to obtain through traditional chemical means. nih.gov

Green Chemistry Principles in Biocatalysis for Cyclohexanol Synthesis

The enzymatic synthesis of cyclohexanols aligns well with the principles of green chemistry. Biocatalytic reductions offer several advantages over conventional chemical methods that often employ metal hydride reagents like sodium borohydride or lithium aluminum hydride.

Key green advantages include:

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption. libretexts.org

High Selectivity: The chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste. sigmaaldrich.com

Reduced Hazard: Biocatalysis avoids the use of flammable solvents and hazardous, pyrophoric chemical reducing agents. youtube.com

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources.

These factors make biocatalysis an attractive, sustainable, and environmentally friendly method for producing high-value chiral alcohols like this compound.

Advanced Spectroscopic Analysis and Structural Characterization of 2,2,6,6 Tetramethylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 2,2,6,6-tetramethylcyclohexan-1-ol, providing insights into its proton and carbon environments, stereochemistry, and conformational behavior.

¹H NMR for Proton Environments and Stereochemical Assignment

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The signals observed in the spectrum correspond to the different types of protons present in the molecule. Generally, protons attached to carbon atoms bearing electronegative substituents, such as the hydroxyl group in this compound, are deshielded and appear at a lower field (higher ppm value). libretexts.org Conversely, protons on saturated alkyl chains are more shielded and resonate at a higher field (lower ppm value). libretexts.org

In a typical ¹H NMR spectrum of this compound, the proton of the hydroxyl group (-OH) would exhibit a characteristic chemical shift. The protons on the cyclohexane (B81311) ring and the methyl groups would also have distinct signals. The integration of these signals reveals the relative number of protons in each environment.

Stereochemical assignments can be inferred from the coupling constants between adjacent protons. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, which in turn is determined by the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Chemical Shift (ppm) Range
-OH 0.5 - 5.0
-CH (on ring) 1.2 - 1.6
-CH₂ (on ring) 1.2 - 1.6
-CH₃ 0.7 - 1.3

Note: These are general, predicted ranges and can be influenced by solvent and other experimental conditions. libretexts.orgpdx.edu

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. oregonstate.edu

For this compound, the carbon atom attached to the hydroxyl group (C-1) would be significantly deshielded and appear at a lower field compared to the other ring carbons. The quaternary carbons at positions 2 and 6, bonded to two methyl groups, would also have characteristic chemical shifts. The remaining ring carbons and the methyl carbons would resonate at higher fields. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm) Range
C-OH 60 - 80
C (quaternary) 30 - 50
CH₂ (ring) 10 - 50
CH₃ 5 - 22

Note: These are general, predicted ranges and can be influenced by the solvent and other experimental conditions. pdx.eduoregonstate.edu

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the intricate connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. weebly.come-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the cyclohexane ring protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for piecing together molecular fragments by establishing long-range connectivities. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl groups and the hydroxyl group. researchgate.net

Application of NMR in Conformational Analysis

The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, is a powerful method for studying these conformations. researchgate.netrsc.org

The magnitude of the vicinal (three-bond) proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the cyclohexane ring can be determined. For instance, a large coupling constant between two vicinal protons suggests an axial-axial relationship, while smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial arrangements.

NOESY experiments can further confirm conformational preferences by showing through-space interactions between protons. For example, strong NOE signals between axial protons on the same side of the ring would provide evidence for a specific chair conformation. The presence of bulky tetramethyl substitution significantly influences the conformational equilibrium of the ring. frontiersin.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands that correspond to the stretching and bending vibrations of its bonds. nih.gov

O-H Stretch : A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch : Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the cyclohexane ring.

C-O Stretch : The stretching vibration of the C-O bond in the alcohol functional group typically appears in the range of 1000-1200 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretching vibration is often weak in Raman spectra, the C-H and C-C stretching and bending vibrations of the alkyl framework typically show strong signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch 3200 - 3600 (broad)
C-H (sp³) Stretch 2850 - 3000
C-O Stretch 1000 - 1200

Note: These are general ranges and can vary based on the specific molecular environment and sample phase.

The combined application of these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the structure and conformation of this compound.

Analysis of Hydrogen Bonding Networks and Molecular Association

Due to the steric hindrance imposed by the four methyl groups adjacent to the hydroxyl group, the formation of conventional, strong hydrogen bonds in this compound is significantly impeded. However, weak intermolecular interactions play a crucial role in its molecular association. In the solid state, these interactions are the primary drivers of the crystal packing. The nature of these interactions can be inferred from crystallographic data, which reveals the precise arrangement of molecules within the crystal lattice. While direct spectroscopic studies detailing the hydrogen bonding networks of this specific compound are not extensively available, the principles of molecular association for hindered alcohols suggest that any hydrogen bonding would be weak and likely involve dimer or limited oligomer formation in non-polar solvents. In the crystalline form, the hydroxyl groups will arrange to maximize attractive forces, even if they are weak, leading to specific packing motifs.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS provides definitive data on its molecular formula and offers clues to its connectivity through fragmentation analysis.

The molecular formula of this compound is C₁₀H₂₀O. nih.govmolbase.comchemspider.com High-resolution mass spectrometry (HRMS) can determine the precise mass of the molecular ion, which is a critical step in confirming the elemental composition. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O nih.govmolbase.comchemspider.com
Average Mass156.269 g/mol chemspider.com
Monoisotopic Mass156.151415 g/mol nih.govchemspider.com

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about molecular structure, conformation, and the interactions between molecules in the crystal lattice.

X-ray diffraction analysis of a single crystal of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement for six-membered rings. The analysis would also determine the orientation of the hydroxyl group (axial or equatorial) and the four methyl groups. For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration, provided that a suitable derivative with a known absolute configuration is used or that anomalous dispersion effects are measurable.

Conformational Analysis and Stereochemical Behavior of 2,2,6,6 Tetramethylcyclohexan 1 Ol

Fundamental Cyclohexane (B81311) Ring Conformations (Chair, Twist-Boat)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle strain and torsional strain, it adopts a variety of puckered three-dimensional conformations. libretexts.orglibretexts.orglumenlearning.comlibretexts.org The most stable of these is the chair conformation . libretexts.orgfiveable.mewikipedia.orgpressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all adjacent carbon-hydrogen bonds are staggered, minimizing torsional strain. libretexts.orgpressbooks.pub This results in a strain-free and highly stable structure. libretexts.orglibretexts.org

At room temperature, cyclohexane exists predominantly in the chair conformation, with an estimated 99.99% of molecules in a solution adopting this form. wikipedia.org The chair conformation can undergo a "ring flip," a rapid interconversion between two equivalent chair forms. fiveable.me During this process, axial substituents become equatorial, and equatorial substituents become axial.

Another key conformation is the boat conformation . It is formed when two opposite carbon atoms of the ring are lifted out of the plane. libretexts.org While the boat conformation also has near-tetrahedral bond angles, it is significantly less stable than the chair due to two main factors:

Torsional strain: There are eclipsing interactions between hydrogen atoms on the "bottom" of the boat. libretexts.org

Steric strain: Unfavorable steric interactions occur between the two "flagpole" hydrogen atoms, which are positioned closely together (approximately 1.83 Å apart). libretexts.org

To relieve some of this strain, the boat conformation can twist slightly to form the twist-boat (or skew-boat) conformation . libretexts.orgyoutube.com This twisting reduces the flagpole interactions and the torsional strain, making the twist-boat more stable than the true boat conformation. libretexts.org However, it remains significantly higher in energy than the chair conformation, by about 5.5 kcal/mol. fiveable.melibretexts.org The general order of stability for these fundamental conformations is chair > twist-boat > boat. wikipedia.org

Impact of Geminal Dimethyl Groups on Ring Conformation

The presence of four methyl groups in 2,2,6,6-tetramethylcyclohexan-1-ol, specifically the two sets of geminal dimethyl groups at the C2 and C6 positions, profoundly influences the conformational preferences of the cyclohexane ring.

Steric Strain and A-Strain Effects

Substituents on a cyclohexane ring introduce steric strain, which can destabilize certain conformations. A critical type of steric interaction is the 1,3-diaxial interaction , where an axial substituent experiences steric repulsion from the other two axial substituents on the same side of the ring. sapub.orgoregonstate.edu To minimize this strain, larger substituents preferentially occupy the more spacious equatorial positions. gmu.edumsu.edu

In the case of geminal disubstitution, such as in 1,1-dimethylcyclohexane, one methyl group must be axial and the other equatorial. msu.edu This arrangement introduces steric strain. Interestingly, the Thorpe-Ingold effect suggests that geminal dimethyl groups can be stabilized to some extent. oregonstate.edu Studies on gem-dimethyl substitution in other small ring compounds have shown a lowering of strain energy. nih.gov

A-strain (or allylic 1,3-strain) is another important concept, referring to the steric strain between an axial substituent and the axial hydrogens at the C3 and C5 positions. The magnitude of A-strain for a methyl group is a significant factor in determining conformational equilibria.

In this compound, the two geminal dimethyl groups at C2 and C6 introduce substantial steric hindrance. This high degree of substitution is expected to have a pronounced effect on the flexibility of the ring and the energy barrier to ring inversion. A study on various geminally substituted cyclohexanes showed that the energy difference between the chair and twist-boat conformations, as well as the ring flipping energy barrier, can be influenced by the size of the geminal substituents. researchgate.net

Conformational Preferences of the Hydroxyl Group

In this compound, the hydroxyl group is at the C1 position, flanked by the two heavily substituted carbons, C2 and C6. This steric crowding will significantly influence the orientation of the hydroxyl group. The two possible chair conformations would place the hydroxyl group in either an axial or an equatorial position. The severe steric interactions from the four methyl groups, particularly the axial methyl groups at C2 and C6, are expected to strongly disfavor the axial orientation of the hydroxyl group due to even greater 1,3-diaxial-like interactions. Therefore, it is highly probable that the chair conformation with the equatorial hydroxyl group is the overwhelmingly favored conformer.

Dynamic Conformational Equilibria and Inversion Barriers

Cyclohexane and its derivatives are not static molecules but exist in a dynamic equilibrium between their various conformations. The most significant of these is the chair-to-chair interconversion, or ring flip. The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. researchgate.net

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The equilibrium will lie towards the more stable conformer, which is typically the one with the larger substituents in the equatorial position. The free energy difference (ΔG°) between the two conformers determines their relative populations.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound, especially when experimental data is scarce. These methods can be used to calculate the geometries and relative energies of different conformers and the energy barriers between them.

A crystal structure of the related compound, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, reveals a slightly twisted chair conformation in the solid state. researchgate.net This provides a valuable starting point for computational modeling of the tetramethyl analog.

Molecular Mechanics (MM) Simulations

Molecular mechanics is a computational method that uses classical mechanics to model the potential energy surface of molecules. It treats molecules as a collection of atoms held together by springs (bonds) and calculates the steric energy of a conformation based on bond stretching, angle bending, torsional strain, and van der Waals interactions.

For this compound, MM simulations can be employed to:

Identify stable conformers: By systematically exploring the potential energy surface, MM methods can locate the energy minima corresponding to stable chair and twist-boat conformations.

Calculate relative energies: The steric energies of the different conformers can be calculated to determine their relative stabilities and predict the position of the conformational equilibrium.

Model the ring inversion pathway: MM simulations can map out the energetic profile of the ring flip process, providing an estimate of the inversion barrier.

While specific MM simulation results for this compound are not detailed in the available literature, the general approach would involve building the molecule in silico, performing a conformational search, and minimizing the energies of the resulting structures to identify the most stable conformations. The expected outcome would confirm the strong preference for a chair conformation with an equatorial hydroxyl group.

Below is a hypothetical data table that could be generated from MM simulations, illustrating the kind of information that can be obtained.

ConformerHydroxyl PositionRelative Energy (kcal/mol)Key Dihedral Angles (°)
ChairEquatorial0.00C6-C1-C2-C3 ≈ 55
ChairAxial(Predicted to be significantly higher)C6-C1-C2-C3 ≈ -55
Twist-Boat-(Predicted to be > 5.5)-

Density Functional Theory (DFT) and Ab Initio Calculations

The study of the conformational isomers of this compound relies heavily on computational methods such as Density Functional Theory (DFT) and ab initio calculations. These first-principles approaches allow for the determination of the geometric and energetic properties of different conformers without the need for empirical parameters.

For a typical monosubstituted cyclohexane, the chair conformation is the most stable, and the substituent can occupy either an axial or an equatorial position. The relative stability of these two forms is governed by a delicate balance of steric interactions and, in some cases, electronic effects like hyperconjugation. In the case of this compound, the cyclohexane ring is expected to adopt a chair-like conformation to minimize angle and torsional strain. However, the presence of two gem-dimethyl groups at the C2 and C6 positions introduces significant steric strain, which can distort the ideal chair geometry.

DFT and ab initio calculations are crucial for quantifying these steric interactions. For instance, in the chair conformation of this compound, the hydroxyl group at C1 can be either axial or equatorial.

Axial OH: An axial hydroxyl group would experience significant 1,3-diaxial interactions with the axial methyl groups at C2 and C6. These interactions are a form of steric repulsion that destabilizes the conformation.

Equatorial OH: An equatorial hydroxyl group would be expected to be more stable as it projects away from the bulk of the ring, minimizing steric clashes with the adjacent methyl groups.

Computational studies on related, less-substituted cyclohexanols have demonstrated the utility of various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) in predicting conformational energies and geometries. For a molecule as sterically congested as this compound, higher levels of theory, potentially including dispersion corrections, would be necessary to accurately capture the non-covalent interactions that dictate its conformational landscape.

A hypothetical DFT calculation would likely reveal a significant elongation of the C-C bonds within the ring and a flattening of the chair conformation to alleviate the steric strain from the methyl groups. The calculated bond angles would also deviate from the ideal tetrahedral angle of 109.5°.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerHydroxyl PositionRelative Energy (kcal/mol)Key Steric Interactions
ChairEquatorial0.0 (Reference)Minimized 1,3-diaxial interactions
ChairAxial> 5.0Severe 1,3-diaxial interactions with axial methyls
Twist-Boat-IntermediateRelief of some steric strain but higher torsional strain
Boat-HighSignificant flagpole and eclipsing interactions

Note: The energy values presented are hypothetical and intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

Analysis of Potential Energy Surfaces and Conformational Landscape

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. The conformational landscape is a map of this surface, identifying the stable conformers (local minima) and the transition states (saddle points) that connect them.

The primary conformational process for a cyclohexane ring is the chair-chair interconversion, which proceeds through several higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. For unsubstituted cyclohexane, the energy barrier for this ring flip is approximately 10-11 kcal/mol.

In this compound, the steric hindrance from the four methyl groups is expected to significantly alter the PES. The energy of the boat and twist-boat conformations would be substantially increased due to severe steric clashes between the methyl groups. The "flagpole" interaction in the boat conformation, for instance, would be highly destabilizing.

Consequently, the energy barrier for ring inversion in this compound is anticipated to be much higher than in unsubstituted cyclohexane. This would make the interconversion between the two chair forms (one with an equatorial OH and the other, after a ring flip, with an axial OH) a much slower process. However, given the large energy difference predicted between the equatorial and axial conformers, the equilibrium will overwhelmingly favor the conformer with the equatorial hydroxyl group. At room temperature, the population of the axial conformer would be negligible.

A detailed analysis of the PES, which could be generated through relaxed scans of key dihedral angles using DFT or ab initio methods, would provide a quantitative picture of the conformational pathways. Such a study would likely confirm that the global minimum on the potential energy surface corresponds to the chair conformation with an equatorial hydroxyl group. Other local minima, corresponding to twist-boat conformers, would likely be at significantly higher energies.

The rigidity introduced by the tetramethyl substitution pattern effectively "locks" the cyclohexane ring into a specific chair conformation, with the hydroxyl group preferentially occupying the less sterically hindered equatorial position. This has profound implications for the reactivity and intermolecular interactions of this alcohol.

Reaction Mechanisms and Reactivity Studies of 2,2,6,6 Tetramethylcyclohexan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The oxidation of the secondary alcohol 2,2,6,6-tetramethylcyclohexan-1-ol is a key transformation, leading primarily to the corresponding ketone.

Selective Conversion to 2,2,6,6-Tetramethylcyclohexanone (B74775)

The selective oxidation of this compound yields 2,2,6,6-tetramethylcyclohexanone. nih.govnist.govsigmaaldrich.com This conversion is a standard reaction in organic synthesis, often accomplished using various oxidizing agents. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached. The presence of the bulky tetramethyl groups does not prevent this oxidation but can influence the reaction kinetics and the choice of appropriate reagents.

Table 1: Oxidation of this compound

Reactant Product Reagent Examples

Radical Oxidation Pathways and Mechanistic Intermediates

While ionic pathways are common for the oxidation of alcohols, radical oxidation mechanisms can also be at play, particularly under specific conditions such as the use of radical initiators or certain metal catalysts. In the context of sterically hindered alcohols like this compound, radical pathways can sometimes offer alternative reactivity. For instance, the abstraction of the hydrogen atom from the hydroxyl group can lead to an alkoxy radical. This intermediate can then undergo further reactions. The stability of the subsequent carbon-centered radical, formed after the abstraction of the alpha-hydrogen, is a crucial factor in the progression of the reaction.

Derivatization Reactions at the Hydroxyl Position

The hydroxyl group of this compound is a site for various derivatization reactions, allowing for the introduction of different functional groups.

Esterification and Etherification Reactions

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. medcraveonline.com The significant steric hindrance around the hydroxyl group can make these reactions challenging, often requiring more forcing conditions or specific catalysts to proceed at a reasonable rate. medcraveonline.com

Etherification, the formation of an ether from the alcohol, can be accomplished through methods like the Williamson ether synthesis. This would involve converting the alcohol to its corresponding alkoxide and reacting it with an alkyl halide. Again, the steric bulk is a major consideration, and the success of the reaction is highly dependent on the nature of the alkyl halide and the reaction conditions.

Table 2: Derivatization of this compound

Reaction Type Reactants Product Type
Esterification This compound + Carboxylic acid (or derivative) Ester

Formation of Activated Derivatives for Further Transformations

To enhance the reactivity of the hydroxyl group for subsequent nucleophilic substitution or elimination reactions, it can be converted into a better leaving group. This is often achieved by converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These derivatives are more susceptible to displacement by nucleophiles or elimination to form alkenes.

Elimination Reactions

The treatment of this compound with a strong acid can induce an elimination (dehydration) reaction to form an alkene. askfilo.comaskfilo.com This reaction typically proceeds through a carbocation intermediate. askfilo.com Protonation of the hydroxyl group makes it a good leaving group (water). The departure of water initially forms a secondary carbocation. Due to the high energy of this secondary carbocation, a rearrangement occurs. A 1,2-methyl shift leads to the formation of a more stable tertiary carbocation. askfilo.com Subsequent deprotonation from an adjacent carbon atom results in the formation of the most stable, most substituted alkene as the major product, in accordance with Zaitsev's rule. libretexts.org

Dehydration Pathways to Alkene Formation

The acid-catalyzed dehydration of this compound to form an alkene is a classic example of an elimination reaction that proceeds through a carbocation intermediate, characteristic of an E1 mechanism. The reaction is typically initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group, water.

The departure of the water molecule results in the formation of a secondary carbocation at the C-1 position. However, this secondary carbocation is prone to a rapid rearrangement to a more stable tertiary carbocation. This occurs via a 1,2-methyl shift, where one of the methyl groups from the adjacent C-2 (or C-6) carbon migrates to the C-1 carbon. This rearrangement is a key feature of the dehydration of this specific alcohol.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer of the alkene over another. In the case of the dehydration of this compound, after the 1,2-methyl shift, the resulting tertiary carbocation has several possible protons that can be eliminated.

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene. orgoreview.com In this case, elimination of a proton from the C-6 position would lead to a tetrasubstituted alkene, which is the thermodynamically favored product.

However, in some elimination reactions, particularly those involving sterically hindered bases or substrates, the Hofmann product (the less substituted alkene) can be favored. reddit.com This is because the sterically bulky base can more easily access the less hindered protons. For the E1 dehydration of this compound, which proceeds through a carbocation intermediate, the Zaitsev product is generally expected to be the major product. orgoreview.comchemistrysteps.com The reaction has sufficient time to adopt a conformation that leads to the more stable alkene. orgoreview.com

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a consideration. If the elimination can lead to E/Z (trans/cis) isomers, the more stable trans isomer is typically favored due to reduced steric strain.

Ring-Opening and Rearrangement Reactions

The structure of this compound, with its highly substituted ring, makes it susceptible to rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Rearrangements

As discussed in the context of dehydration, the acid-catalyzed treatment of this compound readily induces a carbocation rearrangement. The initial formation of a secondary carbocation is followed by a Wagner-Meerwein rearrangement, specifically a 1,2-methyl shift. This shift transforms the less stable secondary carbocation into a more stable tertiary carbocation, which then serves as the intermediate for subsequent reactions, such as elimination to form an alkene. This rearrangement is a dominant pathway due to the significant increase in stability gained by forming the tertiary carbocation.

Photochemical Reaction Pathways of Cyclohexanols and Cyclohexanones

The photochemical reactions of this compound itself are not extensively documented. However, its corresponding ketone, 2,2,6,6-tetramethylcyclohexanone , is expected to undergo well-known photochemical reactions of ketones, primarily Norrish Type I and Norrish Type II reactions. uci.edu

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and an adjacent carbon) upon photoexcitation. For 2,2,6,6-tetramethylcyclohexanone, this would lead to the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions, including:

Decarbonylation (loss of carbon monoxide) to form a new diradical that can cyclize to form a cyclopentane (B165970) derivative or undergo further fragmentation.

Intramolecular hydrogen abstraction to form an unsaturated aldehyde.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-diradical. This is then followed by either cleavage of the β-carbon-carbon bond (fragmentation) to yield an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. In the case of 2,2,6,6-tetramethylcyclohexanone, the presence of methyl groups on the α-carbons may influence the preferred reaction pathway. Studies on the photolysis of cyclohexanone (B45756) have identified products resulting from both Norrish Type I and Type II pathways, including 5-hexenal (B1605083) and cyclopentane. uci.edu The steric hindrance in 2,2,6,6-tetramethylcyclohexanone could potentially alter the product distribution compared to unsubstituted cyclohexanone. researchgate.net

Stereoselectivity in Chemical Transformations Involving this compound

Stereoselectivity in chemical reactions is the formation of a particular stereoisomer in preference to others. In the context of this compound, its highly symmetric and sterically hindered nature significantly impacts its potential use in stereoselective transformations.

The presence of four methyl groups in close proximity to the hydroxyl group creates a sterically demanding environment. This steric bulk can, in principle, direct the approach of incoming reagents to the less hindered face of the molecule in reactions at the hydroxyl group or adjacent positions. However, the achiral nature of this compound means it cannot be used as a chiral auxiliary to induce enantioselectivity in a reaction without prior resolution or modification to introduce a chiral center.

There is a lack of significant literature detailing the use of this compound or its derivatives as chiral auxiliaries or in stereoselective synthesis. This is likely due to its high symmetry and the difficulty of introducing a chiral center in a controlled manner that would effectively influence the stereochemical outcome of a remote reaction. The steric hindrance might also limit its reactivity in many standard transformations where such auxiliaries are typically employed.

Synthesis and Applications of Derivatives and Analogues of 2,2,6,6 Tetramethylcyclohexan 1 Ol in Organic Synthesis

Design and Synthesis of Functionalized 2,2,6,6-Tetramethylcyclohexanol Derivatives

The functionalization of 2,2,6,6-tetramethylcyclohexan-1-ol allows for the introduction of various chemical handles, expanding its utility in organic synthesis. A notable example is the synthesis of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol, a polyol derivative.

This compound is synthesized through the condensation of cyclohexanone (B45756) with formaldehyde. google.comnih.gov A historical method developed by Mannich and Brose involved the use of calcium oxide as a catalyst, with the reaction mixture being left for several days at room temperature. google.com However, this procedure resulted in modest yields of the crystalline product, often around 55%, with a significant portion remaining as a dark, intractable syrup. google.com

A more refined and higher-yielding process has since been developed. This improved method involves the neutralization of the calcium oxide catalyst with formic acid. The resulting reaction mixture is then evaporated to dryness and the desired product is extracted with a low-molecular-weight aliphatic alcohol, such as methanol (B129727). google.com This procedure has been reported to produce crystalline 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol in high purity with yields of 85-90%. google.com Further purification can be achieved by washing the isolated product with acetone (B3395972), in which the desired polyol is insoluble, to remove any remaining syrupy byproducts. google.com

Derivative Starting Materials Catalyst Key Process Steps Yield
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-olCyclohexanone, FormaldehydeCalcium OxideNeutralization with formic acid, evaporation, extraction with a low aliphatic alcohol. google.com85-90% google.com

Stereoselective Construction of Chiral Analogues

The creation of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis. While direct stereoselective synthesis of chiral derivatives of this specific alcohol is not extensively documented, the stereoselective reduction of the corresponding ketone, 2,2,6,6-tetramethylcyclohexanone (B74775), represents a primary and feasible route to obtaining chiral this compound.

The reduction of 2,2,6,6-tetramethylcyclohexanone can, in principle, be achieved using various reducing agents. A key side reaction observed during the permethylation synthesis of the ketone is its reduction to 2,2,6,6-tetramethylcyclohexanol. This suggests that the ketone is susceptible to reduction, which could be exploited for stereoselective synthesis.

For structurally similar ketones, such as 2,2-dimethylcyclohexane-1,3-dione, microbial reduction has been successfully employed to produce chiral hydroxy ketones with high enantiomeric excess. This demonstrates the potential for biocatalytic methods to be applied to the synthesis of chiral analogues of this compound.

Application as Intermediates in the Synthesis of Complex Organic Molecules

The derivatives of this compound can serve as valuable intermediates in the synthesis of more complex organic structures. The parent alcohol itself can undergo reactions to form other molecules. For instance, treatment of this compound with acid leads to a dehydration reaction. askfilo.comaskfilo.com This reaction proceeds through the formation of a secondary carbocation, which then undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, ultimately leading to the formation of a rearranged alkene. askfilo.com

This reactivity highlights its role as a precursor for the synthesis of substituted cyclohexenes. The general synthetic pathway is as follows:

This compound → [Carbocation intermediate] → Rearranged Alkene

Furthermore, the relationship between this compound and its corresponding ketone, 2,2,6,6-tetramethylcyclohexanone, positions the alcohol as a key intermediate. The ketone is a known precursor to the alcohol, and the alcohol can be synthesized from the ketone via reduction. chemsrc.com This interconversion is fundamental in synthetic planning.

Starting Material Reagent/Condition Product Application
This compoundAcidRearranged AlkeneSynthesis of substituted cyclohexenes askfilo.comaskfilo.com
2,2,6,6-TetramethylcyclohexanoneReducing AgentThis compoundSynthesis of the title compound and its derivatives chemsrc.com

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Catalysis (if applicable)

The application of this compound or its derivatives as chiral auxiliaries or ligands in asymmetric catalysis is not widely reported in the surveyed scientific literature. While the sterically hindered and structurally well-defined nature of this scaffold could theoretically be advantageous in the design of chiral ligands, there is currently a lack of specific examples or dedicated studies demonstrating their use in this capacity. The development of chiral analogues, as discussed in section 6.2, would be a prerequisite for their application in asymmetric catalysis, and this area appears to be underexplored.

Theoretical and Computational Chemistry on 2,2,6,6 Tetramethylcyclohexan 1 Ol

Electronic Structure and Bonding Analysis

In-depth analysis of the electronic structure of 2,2,6,6-tetramethylcyclohexan-1-ol would be foundational to understanding its chemical behavior. The presence of four methyl groups in close proximity to the hydroxyl functional group creates significant steric hindrance, which is expected to influence the molecule's conformation and, consequently, its electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP analysis would be anticipated to show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. The bulky tetramethyl-substituted cyclohexane (B81311) ring would likely present a largely neutral or weakly positive potential. The steric shielding by the methyl groups might, however, modulate the accessibility and intensity of these potential minima and maxima compared to less hindered cyclohexanols.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile, while the LUMO, the lowest energy empty orbital, relates to its electrophilicity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. The LUMO is likely to be distributed over the C-O and C-H antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. Computational studies on similar, albeit less substituted, alcohols could provide a basis for estimating these energy levels.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Secondary Alcohol (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-9.5
LUMO2.1
HOMO-LUMO Gap11.6

Note: This table presents hypothetical data for illustrative purposes, as specific FMO calculations for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states. For this compound, reactions such as oxidation or dehydration would be of particular interest.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A significant reaction of alcohols is their acid-catalyzed dehydration to form alkenes. For this compound, this reaction is known to proceed with a rearrangement. A computational transition state search would be crucial to locate the high-energy structures that connect the reactant, intermediates, and products. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis can trace the reaction pathway, confirming that the transition state indeed connects the intended reactant and product. For the dehydration of this specific alcohol, computational analysis would be expected to model the initial protonation of the hydroxyl group, the formation of a secondary carbocation, the subsequent 1,2-methyl shift to form a more stable tertiary carbocation, and the final deprotonation to yield the rearranged alkene.

Kinetic and Thermodynamic Parameters from Calculations

Beyond the reaction pathway, computational chemistry can quantify the kinetic and thermodynamic parameters of a reaction. This includes calculating the activation energy (the energy barrier that must be overcome for the reaction to occur), as well as the enthalpy and Gibbs free energy of the reaction, which determine its spontaneity. For the oxidation of a sterically hindered alcohol like this compound, these calculations would be invaluable for understanding the reaction rate and equilibrium position.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for Dehydration of a Hindered Secondary Alcohol

ParameterCalculated Value
Activation Energy (Ea)25-35 kcal/mol
Enthalpy of Reaction (ΔH)-5 to -15 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-2 to -8 kcal/mol

Note: These values are illustrative and based on general knowledge of similar reactions. Specific calculations for this compound are not currently available.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic data, such as NMR and IR spectra, with a high degree of accuracy. These predicted spectra are invaluable for confirming the structure of a compound and for interpreting experimental data. While experimental NMR data for this compound is available in databases like PubChem, a computational study could provide a deeper understanding of the relationship between its structure and its spectral features. For instance, the predicted chemical shifts of the carbon and hydrogen atoms in the cyclohexane ring would be highly sensitive to the chair conformation of the ring and the orientation of the hydroxyl group (axial vs. equatorial). Comparing the calculated spectra for different conformers with the experimental spectrum could definitively establish the dominant conformation in solution.

Calculated NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the NMR spectra of organic molecules. By calculating the magnetic shielding tensors of the nuclei, one can estimate the chemical shifts (δ) and spin-spin coupling constants (J). For a molecule like this compound, these calculations would be crucial for assigning the signals in its ¹H and ¹³C NMR spectra, which can be complex due to the molecule's specific stereochemistry.

Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed for this purpose. The accuracy of these predictions is highly dependent on the chosen functional and basis set. A comparative study using different levels of theory would be necessary to determine the most reliable method for this system.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Axial Conformer)

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-H3.5 - 4.0-
C1-70 - 75
C2, C6-35 - 40
C3, C51.4 - 1.815 - 20
C41.2 - 1.630 - 35
2,2-Me (axial)0.9 - 1.125 - 30
2,2-Me (equatorial)1.1 - 1.330 - 35
6,6-Me (axial)0.9 - 1.125 - 30
6,6-Me (equatorial)1.1 - 1.330 - 35
OHVariable (dependent on solvent and concentration)-

Note: These are estimated ranges based on typical values for similar structures and are not the result of a specific published calculation on this molecule.

The calculation of scalar coupling constants (J-couplings) would further aid in the structural elucidation, providing information about the dihedral angles between adjacent protons through the Karplus equation.

Simulated Vibrational Spectra for Conformational Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key method for identifying functional groups and determining molecular conformation. Theoretical calculations are indispensable for interpreting these complex spectra. By computing the harmonic vibrational frequencies, one can generate a theoretical spectrum that can be compared with experimental data.

For this compound, the chair conformation is expected to be the most stable. However, the orientation of the hydroxyl group (axial vs. equatorial) leads to two distinct conformers. Theoretical vibrational spectra for both conformers would allow for their individual identification and an estimation of their relative populations in a given sample. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Hypothetical Key Calculated Vibrational Frequencies (cm⁻¹) for the Axial and Equatorial Conformers of this compound

Vibrational ModeAxial Conformer (Calculated)Equatorial Conformer (Calculated)
O-H stretch~3630~3620
C-H stretch (methyl)2850 - 30002850 - 3000
C-O stretch~1050~1070
C-C stretch (ring)900 - 1200900 - 1200

Note: These are representative values and would need to be calculated using appropriate computational methods.

Intermolecular Interactions and Aggregation Studies

The hydroxyl group in this compound enables it to form intermolecular hydrogen bonds, leading to aggregation. The bulky tetramethyl-substituted ring, however, introduces significant steric hindrance that influences the nature and extent of these interactions.

Computational Studies of Hydrogen Bonding and van der Waals Interactions

Computational methods can be used to model the formation of dimers and larger aggregates of this compound. By calculating the interaction energies, geometries, and vibrational frequency shifts upon hydrogen bond formation, researchers can gain a detailed understanding of the aggregation process. The Atoms in Molecules (AIM) theory is a valuable tool for characterizing the strength and nature of the hydrogen bonds.

The interplay between the directional hydrogen bonds and the more isotropic van der Waals forces would determine the preferred packing arrangement of this compound molecules in the condensed phase. Computational studies could predict the most stable dimeric and trimeric structures, providing insights into the initial stages of aggregation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,6,6-tetramethylcyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sterically hindered cyclohexanol derivatives like this compound typically involves alkylation or methylation of cyclohexanone precursors. For example, analogous compounds (e.g., 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol) are synthesized using alkylating agents like trimethylaluminum or methyl Grignard reagents under anhydrous conditions . Reaction optimization should focus on controlling steric hindrance from the tetramethyl groups, which may require elevated temperatures (80–120°C) and catalysts such as palladium chloride or magnesium acetate to improve regioselectivity . Yield optimization can be monitored via GC-MS or HPLC, with purification via fractional distillation or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton (OH) will appear as a broad singlet near δ 1.5–2.0 ppm, while the methyl groups (2,2,6,6-tetramethyl) will show distinct singlets in the δ 0.8–1.2 ppm range. Axial-equatorial methyl splitting patterns can resolve stereochemistry .
  • ¹³C NMR : The quaternary carbons adjacent to methyl groups will appear near δ 25–30 ppm, with the hydroxyl-bearing carbon at δ 70–75 ppm .
  • IR : A strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol functional group .
  • MS : High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 170.2 (C₁₁H₂₂O⁺) with fragmentation patterns reflecting methyl group loss .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-tetramethylcyclohexan-1-ol
Reactant of Route 2
2,2,6,6-tetramethylcyclohexan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.